

The Discovery and Synthesis of PACMA 31: A Technical Guide

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Compound of Interest

Compound Name: PACMA 31

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 is a pioneering small molecule identified as a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4] PDI is a chaperone protein residing in the endoplasmic reticulum that plays a critical role in the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[2][3] In various cancer types, including ovarian cancer, PDI is overexpressed and contributes to cancer cell survival and proliferation, making it a compelling therapeutic target.[2][3] **PACMA 31**, a member of the propynoic acid carbamoyl methyl amides (PACMA)s class of compounds, was developed to target PDI and has demonstrated significant cytotoxicity in human ovarian cancer cell lines and tumor growth suppression in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **PACMA 31**.

Discovery and Rationale

The development of **PACMA 31** was initiated through a screening of a series of propynoic acid carbamoyl methyl amides (PACMA)s for their cytotoxic effects against a panel of human ovarian cancer cell lines.[2][3] The rationale behind this approach was to identify compounds that could overcome the drug resistance often observed in ovarian cancer.[2] The PACMA scaffold was selected due to its potential for covalent modification of protein targets through its

electrophilic alkyne group. **PACMA 31** emerged as one of the most active analogs in these screens, exhibiting potent cytotoxicity against various ovarian cancer cell lines.[2][3]

Subsequent studies focused on identifying the cellular target of **PACMA 31**. Using a fluorescently tagged derivative of **PACMA 31** in conjunction with 2D gel electrophoresis and mass spectrometry, Protein Disulfide Isomerase (PDI) was identified as the primary binding partner.[2][3] Further validation confirmed that **PACMA 31** irreversibly inhibits PDI by forming a covalent bond with the cysteine residues within the enzyme's active site.[1][2][3]

Synthesis of PACMA 31

The chemical name for **PACMA 31** is N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycyl-glycine, ethyl ester.[5] The synthesis of **PACMA 31** involves a multi-step process.

Experimental Protocol: Synthesis of PACMA 31

Step 1: Synthesis of ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate

- To a solution of 2-(thiophen-2-yl)acetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the solvent under reduced pressure.
- Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of glycine ethyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq) in DCM at 0°C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate.

Step 2: Synthesis of ethyl 2-(2-(thiophen-2-yl)acetamido)acetate

- To a solution of ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate (1.0 eq) in DCM, add 2,4-dimethoxyaniline (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of **PACMA 31**

- To a solution of the product from Step 2 (1.0 eq) in DCM, add propioloyl chloride (1.5 eq) and pyridine (2.0 eq) at 0°C.
- Stir the reaction mixture at room temperature for 4 hours.
- Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **PACMA 31**.

Biological Activity and Mechanism of Action

PACMA 31 is an irreversible inhibitor of PDI with an IC₅₀ of approximately 10 μM in an insulin aggregation assay.^{[1][4][6]} It forms a covalent adduct with the active site cysteine residues of PDI, thereby inactivating the enzyme.^{[1][2][3]} Inhibition of PDI by **PACMA 31** leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.

Beyond PDI, **PACMA 31** has been shown to inhibit Thioredoxin Reductase (TrxR), another key enzyme in maintaining cellular redox homeostasis.^[7] The inhibition of TrxR by **PACMA 31** also proceeds via covalent modification of a selenocysteine residue in the active site.^[7] This dual

inhibition of PDI and TrxR contributes to a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[7]

Furthermore, **PACMA 31** has been implicated in the regulation of the NF-κB signaling pathway and the inhibition of the NLRP3 inflammasome.[8][9][10][11] At lower concentrations, **PACMA 31** can enhance LPS-induced NF-κB signaling, while at higher concentrations, it exhibits inhibitory effects.[10] The inhibition of PDI by **PACMA 31** has been shown to block the assembly and activation of the NLRP3 inflammasome.[8][9][11]

Quantitative Data

Parameter	Value	Assay/Cell Line	Reference
PDI Inhibition (IC50)	10 μM	Insulin Aggregation Assay	[1][4][6]
Cytotoxicity (IC50)	0.9 μM	OVCAR-8	[2]
0.32 μM	OVCAR-3	[2]	
Not specified	NCI/ADR-RES	[2]	
Not specified	HEY	[2]	
TrxR Inhibition	Potent inhibitor	DTNB Reduction Assay	[7]

Experimental Protocols

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

- Reagents:
 - Recombinant human PDI
 - **PACMA 31** (or other test compounds) dissolved in DMSO
 - Bovine insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

- Dithiothreitol (DTT) solution (100 mM)
- Assay buffer (100 mM sodium phosphate, 2 mM EDTA, pH 7.0)
- Procedure:
 1. Pre-incubate recombinant PDI (final concentration 0.4 μ M) with varying concentrations of **PACMA 31** in assay buffer for 1 hour at 37°C.[2]
 2. In a 96-well plate, add the PDI-inhibitor mixture.
 3. To initiate the reaction, add insulin solution (final concentration 130 μ M) and DTT (final concentration 500 μ M) to each well.[2]
 4. Immediately measure the absorbance at 620 nm (or 650 nm) every minute for at least 30 minutes at 25°C using a microplate reader.[2][12]
 5. The rate of insulin aggregation is determined by the slope of the linear portion of the absorbance versus time curve.
 6. Calculate the percent inhibition relative to a DMSO vehicle control.

Thioredoxin Reductase (TrxR) Inhibition Assay (DTNB Assay)

This assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

- Reagents:
 - Recombinant human TrxR
 - **PACMA 31** (or other test compounds) dissolved in DMSO
 - NADPH solution
 - DTNB solution

- Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
- Procedure:
 1. Pre-incubate recombinant TrxR with varying concentrations of **PACMA 31** in assay buffer.
 2. In a 96-well plate, add the TrxR-inhibitor mixture.
 3. To initiate the reaction, add NADPH and DTNB to each well.
 4. Immediately measure the absorbance at 412 nm every minute for a set period using a microplate reader.
 5. The rate of TNB formation is determined by the slope of the linear portion of the absorbance versus time curve.
 6. To determine the specific TrxR activity, a parallel reaction is run in the presence of a specific TrxR inhibitor (e.g., aurothiomalate) to account for non-TrxR-dependent DTNB reduction.[\[13\]](#)[\[14\]](#)
 7. The TrxR-specific activity is the difference between the total DTNB reduction and the reduction in the presence of the specific inhibitor.[\[14\]](#)

Cell Viability Assay (MTT Assay)

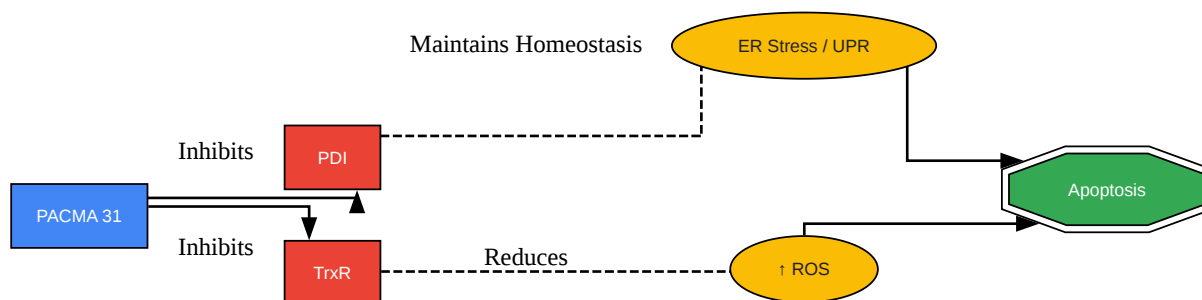
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

- Reagents:
 - Cancer cell lines (e.g., OVCAR-8, A2780)
 - Complete cell culture medium
 - **PACMA 31** (or other test compounds) dissolved in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with varying concentrations of **PACMA 31** for the desired time period (e.g., 72 hours).^[2] Include a DMSO vehicle control.
 3. After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
 4. If using adherent cells, carefully remove the medium.
 5. Add the solubilization solution to each well to dissolve the formazan crystals.
 6. Measure the absorbance at 570 nm using a microplate reader.
 7. Calculate the percentage of cell viability relative to the DMSO control.

Signaling Pathways and Visualizations

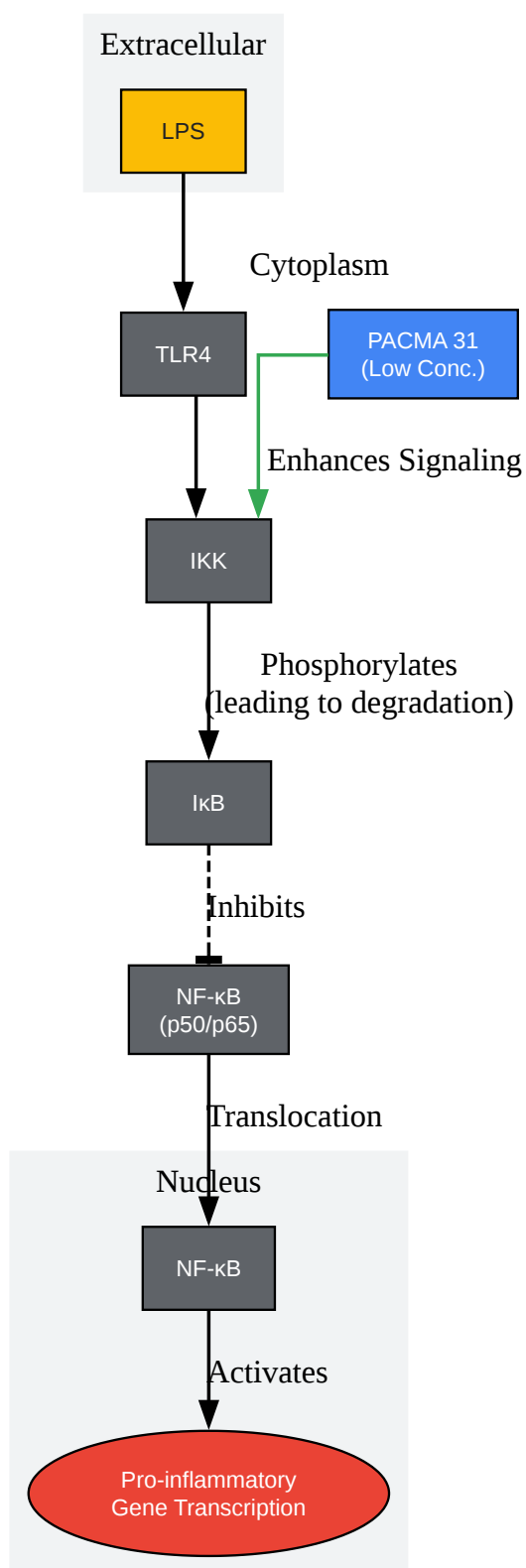
PACMA 31-Induced Apoptosis via PDI and TrxR Inhibition



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Caption: **PACMA 31** induces apoptosis by inhibiting PDI and TrxR.

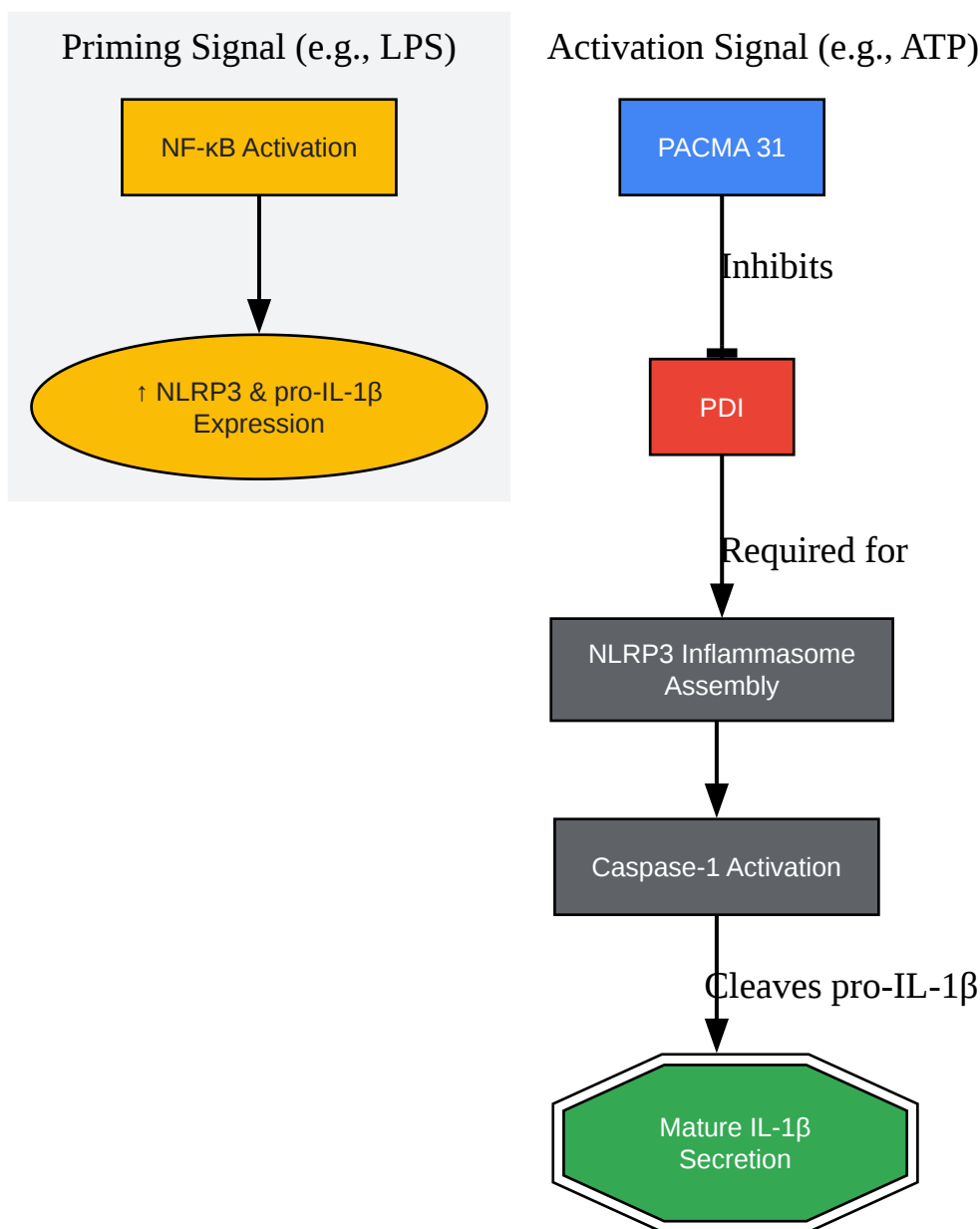
Modulation of NF- κ B Signaling by PACMA 31



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Caption: Low concentrations of **PACMA 31** enhance LPS-induced NF- κ B signaling.

Inhibition of NLRP3 Inflammasome by PACMA 31



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Caption: **PACMA 31** inhibits NLRP3 inflammasome assembly by targeting PDI.

Conclusion

PACMA 31 represents a significant advancement in the development of targeted therapies for ovarian and potentially other cancers. Its unique mechanism of action as an irreversible inhibitor of PDI and TrxR highlights the therapeutic potential of targeting cellular redox homeostasis. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into **PACMA 31** and the development of next-generation PDI inhibitors. The elucidation of its effects on multiple signaling pathways, including the UPR, NF- κ B, and the NLRP3 inflammasome, opens new avenues for exploring its therapeutic applications in a broader range of diseases.

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